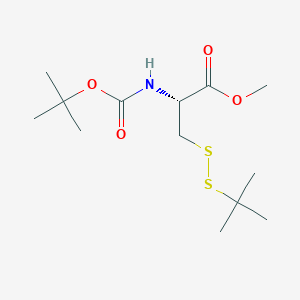
Boc-Cys(stbu)-OMe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-S-tert-butylmercapto-L-cysteine methyl ester: is a derivative of the amino acid cysteine. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The compound is characterized by the presence of a tert-butyl group attached to the sulfur atom and a Boc (tert-butoxycarbonyl) group protecting the amino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-S-tert-butylmercapto-L-cysteine methyl ester typically involves the protection of the amino and thiol groups of cysteine. The process begins with the protection of the thiol group using tert-butyl mercaptan, followed by the protection of the amino group with tert-butoxycarbonyl chloride. The final step involves esterification of the carboxyl group with methanol .
Industrial Production Methods: Industrial production of Boc-S-tert-butylmercapto-L-cysteine methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Boc-S-tert-butylmercapto-L-cysteine methyl ester undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The Boc and tert-butyl groups can be removed under acidic conditions to reveal the free amino and thiol groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Trifluoroacetic acid in the presence of scavengers like water or triisopropylsilane.
Major Products Formed:
Oxidation: Disulfide-linked cysteine derivatives.
Reduction: Free thiol-containing cysteine derivatives.
Substitution: Free amino and thiol groups, leading to unprotected cysteine.
Applications De Recherche Scientifique
Chemistry: Boc-S-tert-butylmercapto-L-cysteine methyl ester is widely used in solid-phase peptide synthesis.
Biology: In biological research, this compound is used to study protein structure and function. It allows for the incorporation of cysteine residues into peptides and proteins, facilitating the study of disulfide bond formation and protein folding .
Medicine: In medicinal chemistry, Boc-S-tert-butylmercapto-L-cysteine methyl ester is used in the development of peptide-based drugs. Its protective groups ensure that the cysteine residues remain intact during the synthesis and modification of therapeutic peptides .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic peptides and other bioactive molecules .
Mécanisme D'action
The mechanism of action of Boc-S-tert-butylmercapto-L-cysteine methyl ester involves the protection of the amino and thiol groups of cysteine. The Boc group prevents unwanted reactions at the amino group, while the tert-butyl group protects the thiol group. These protective groups can be removed under specific conditions, allowing for the controlled release of the free amino and thiol groups. This controlled deprotection is crucial in peptide synthesis, as it ensures the correct formation of peptide bonds and disulfide linkages .
Comparaison Avec Des Composés Similaires
Fmoc-S-tert-butylmercapto-L-cysteine: Similar to Boc-S-tert-butylmercapto-L-cysteine methyl ester but uses the Fmoc (fluorenylmethyloxycarbonyl) group for amino protection.
Boc-S-trityl-L-cysteine: Uses the trityl group for thiol protection instead of the tert-butyl group.
Fmoc-S-trityl-L-cysteine: Combines the Fmoc group for amino protection and the trityl group for thiol protection.
Uniqueness: Boc-S-tert-butylmercapto-L-cysteine methyl ester is unique due to its combination of Boc and tert-butyl protective groups. This combination provides robust protection during peptide synthesis, ensuring high yield and purity of the final product. The methyl ester group also facilitates the incorporation of the compound into peptides .
Propriétés
IUPAC Name |
methyl (2R)-3-(tert-butyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4S2/c1-12(2,3)18-11(16)14-9(10(15)17-7)8-19-20-13(4,5)6/h9H,8H2,1-7H3,(H,14,16)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYOJTFOVGAWTL-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSSC(C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSSC(C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
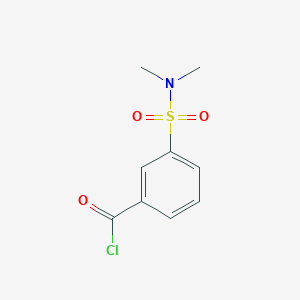
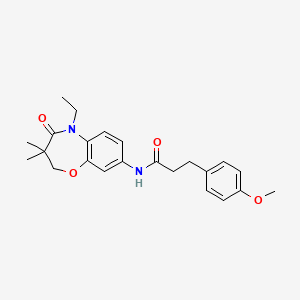
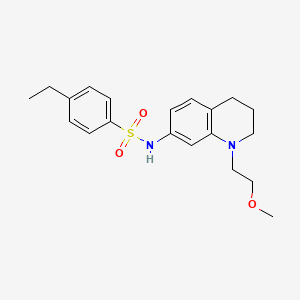
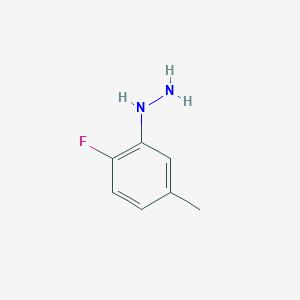
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B2716270.png)
![2-[(4-methoxyphenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2716271.png)
![N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2716272.png)
![N-[(2-CHLOROPHENYL)METHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2716273.png)
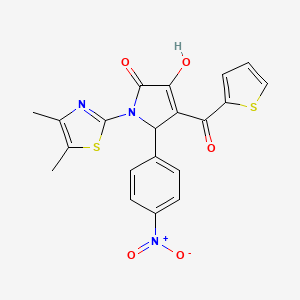



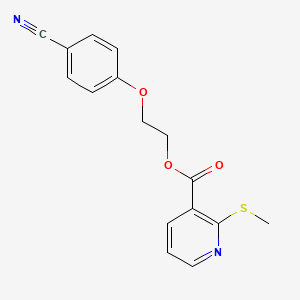
![[5-(1H-1,2,4-Triazol-3-yl)oxolan-2-yl]methanamine](/img/structure/B2716286.png)
